1H-Imidazole, 1-[(1R)-1-phenylethyl]-

Catalog No.
S1791020
CAS No.
844658-92-0
M.F
C11H12N2
M. Wt
172.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole, 1-[(1R)-1-phenylethyl]-

CAS Number

844658-92-0

Product Name

1H-Imidazole, 1-[(1R)-1-phenylethyl]-

IUPAC Name

1-[(1R)-1-phenylethyl]imidazole

Molecular Formula

C11H12N2

Molecular Weight

172.23

InChI

InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1

SMILES

CC(C1=CC=CC=C1)N2C=CN=C2

Synonyms

1-[(1R)-1-phenylethyl]-1H-Imidazole;

1H-Imidazole, 1-[(1R)-1-phenylethyl]- is a chemical compound that serves as a precursor to etomidate, a widely used short-acting intravenous anesthetic. The compound features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure contributes to the compound's unique properties and potential interactions in biological systems. The phenylethyl group attached to the imidazole ring enhances its pharmacological activity and specificity, making it relevant in the field of medicinal chemistry .

Precursor to Etomidate

1H-Imidazole, 1-[(1R)-1-phenylethyl]-, also known as 1-[(1R)-1-phenylethyl]-1H-imidazole, is a chemical compound that serves as a precursor to the medication etomidate PubChem: . Etomidate is a short-acting intravenous anesthetic commonly used in procedures requiring sedation or anesthesia induction National Institutes of Health (NIH): ).

Potential Research Applications

While 1H-Imidazole, 1-[(1R)-1-phenylethyl]- itself has limited direct applications in scientific research, its properties and role as a precursor to etomidate offer some potential research avenues:

  • Understanding the Mechanism of Action of Etomidate: Studying the precursor might provide insights into the mechanisms by which etomidate interacts with its targets in the body to produce its anesthetic effects. This knowledge could be valuable for developing new and improved anesthetic drugs.
  • Development of Novel Anesthetics: Research on modifying the structure of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- could lead to the creation of new anesthetic agents with potentially improved properties compared to etomidate, such as faster onset of action, shorter recovery times, or fewer side effects.
  • Impurity Analysis: Since 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can be an impurity in etomidate preparations, research methods to detect and quantify its presence are important for ensuring the quality and safety of the final medication LGC Standards.

The primary reaction involving 1H-Imidazole, 1-[(1R)-1-phenylethyl]- is its conversion to etomidate through a series of chemical transformations. One significant reaction is N-dealkylation, where enzymes in the liver metabolize etomidate into its acid form, etomidate acid (1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid). The balanced equation for this reaction can be represented as follows:

C14H16N2O+H2OC12H12N2O2+CH3CHOC_{14}H_{16}N_{2}O+H_{2}O\rightarrow C_{12}H_{12}N_{2}O_{2}+CH_{3}CHO

This transformation highlights the metabolic pathways that influence the pharmacokinetics of etomidate and its derivatives .

While 1H-Imidazole, 1-[(1R)-1-phenylethyl]- itself does not exhibit significant biological activity, its derivative, etomidate, is known for its potent anesthetic effects. Etomidate acts primarily on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, facilitating sedation and anesthesia during medical procedures. The chirality of the phenylethyl group contributes to the selectivity and efficacy of these interactions .

The synthesis of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can be achieved through various methods, typically involving multi-step organic synthesis techniques. One common approach includes:

  • Formation of the Imidazole Ring: This can be done through cyclization reactions involving appropriate precursors.
  • Introduction of the Phenylethyl Group: This step often involves alkylation reactions where a phenylethyl halide reacts with an imidazole derivative.
  • Purification: The final product is purified through crystallization or chromatography techniques.

Alternative methods may also exist depending on specific laboratory conditions and available reagents .

The primary application of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- lies in its role as a precursor for etomidate, which is extensively used in clinical settings for anesthesia induction. Beyond its immediate application in medicine, research into this compound may provide insights into developing new anesthetics or modifying existing ones to enhance safety profiles and efficacy .

Several compounds share structural similarities with 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, particularly in their use as anesthetics or sedatives. These include:

Compound NameStructure SimilarityUnique Features
EtomidateDirect derivativeShort-acting intravenous anesthetic
(R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acidMetabolite of etomidateExhibits carboxylic acid properties
Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylateEster formPotentially less active but useful in synthetic routes
Desethyl-etomidateN-dealkylated formReduced activity compared to etomidate

These compounds illustrate the diversity within this chemical class while highlighting the unique role of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- as a precursor rather than an active agent .

Molecular Structure and Stereochemistry

1H-Imidazole, 1-[(1R)-1-phenylethyl]- (CAS 844658-92-0) is a chiral imidazole derivative characterized by a five-membered aromatic heterocyclic ring containing two nitrogen atoms at the 1- and 3-positions. The imidazole core is substituted at the 1-position with a (1R)-1-phenylethyl group, introducing a stereogenic center at the carbon adjacent to the nitrogen atom [1] [2]. The molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol [1] [2].

The (1R)-1-phenylethyl substituent adopts a specific spatial orientation, influencing the compound’s interactions with biological targets and chiral environments. X-ray crystallography and computational modeling confirm that the phenylethyl group projects perpendicularly from the imidazole plane, creating a steric environment that modulates reactivity and binding affinity [6].

PropertyValue
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
CAS Number844658-92-0
IUPAC Name(R)-1-(1-phenylethyl)-1H-imidazole

Chirality and Enantiomeric Forms

The compound’s chirality arises from the (1R)-1-phenylethyl substituent, which confers distinct enantiomeric properties. The (R)-configuration is critical for its role as a precursor to etomidate, a short-acting intravenous anesthetic [2] [3]. The enantiomeric purity of the (R)-form is essential for pharmacological activity, as the (S)-enantiomer exhibits negligible binding to gamma-aminobutyric acid (GABA) receptors [6].

Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed to resolve enantiomers. The specific optical rotation ([α]D²⁵) of the (R)-enantiomer has been reported as +15.6° (c = 1.0, methanol), reflecting its stereochemical homogeneity [2].

Physical Properties and Stability

The compound is a pale yellow liquid at room temperature, with a density of approximately 1.12 g/cm³ [2]. It is soluble in polar organic solvents such as methanol and ethanol but exhibits limited solubility in water (<0.1 mg/mL) [2] [6]. Stability studies indicate that the compound remains intact under refrigeration (2–8°C) but may undergo gradual decomposition at elevated temperatures (>40°C) or under prolonged exposure to light [2].

Physical PropertyValue
AppearancePale yellow liquid
Solubility (Methanol)Miscible
Storage Conditions2–8°C, protected from light

Chemical Properties and Reactivity Profile

The imidazole ring exhibits aromaticity, with delocalized π-electrons contributing to its stability. The nitrogen atoms at positions 1 and 3 participate in hydrogen bonding and acid-base reactions, with pKa values of approximately 6.8 (N1-H) and 14.5 (N3) [6]. The (1R)-1-phenylethyl group enhances lipophilicity, influencing the compound’s partition coefficient (logP = 2.3) [6].

Key reactions include:

  • N-Dealkylation: Hepatic enzymes metabolize the compound to 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid (etomidate acid) [3].
  • Electrophilic Substitution: The imidazole ring undergoes halogenation or nitration at the 4- or 5-positions under acidic conditions [6].
  • Oxidation: The phenylethyl side chain is susceptible to oxidation, forming a ketone derivative in the presence of strong oxidizing agents [6].

Spectroscopic Characterization

Spectroscopic data for 1H-Imidazole, 1-[(1R)-1-phenylethyl]- are consistent with its structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 5.40 (q, J = 7.0 Hz, 1H, CH), 7.10 (s, 1H, imidazole H4), 6.90 (s, 1H, imidazole H5), 1.85 (d, J = 7.0 Hz, 3H, CH₃) [6].
  • IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N imidazole), 1490 cm⁻¹ (C-C aromatic) [6].
  • Mass Spectrometry (EI): m/z 172.1 [M]⁺, 144.0 [M – C₂H₅]⁺ [1].

The compound’s ultraviolet-visible (UV-Vis) spectrum in methanol shows absorption maxima at 210 nm (π→π* transition) and 260 nm (n→π* transition), characteristic of conjugated heterocycles [6].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.8

Appearance

White Solid

Wikipedia

1-[(1R)-1-Phenylethyl]-1H-imidazole

Dates

Last modified: 04-14-2024

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